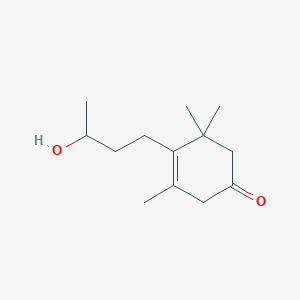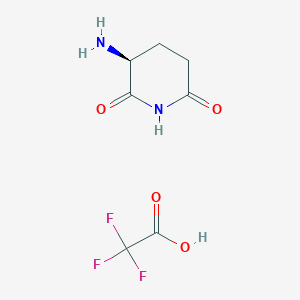
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid is a compound that combines the structural features of piperidine and trifluoroacetic acid Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminopiperidine with a suitable dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of (3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as 3-aminopiperidine and 2,6-dioxopiperidine share structural similarities with (3S)-3-aminopiperidine-2,6-dione.
Trifluoroacetic Acid Derivatives: Compounds like trifluoroacetamide and trifluoroacetyl chloride are related to 2,2,2-trifluoroacetic acid.
Uniqueness
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid is unique due to the combination of the piperidine ring and the trifluoroacetic acid moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
284495-32-5 |
|---|---|
分子式 |
C7H9F3N2O4 |
分子量 |
242.15 g/mol |
IUPAC 名称 |
(3S)-3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7)/t3-;/m0./s1 |
InChI 键 |
IOLMYDDAHXTLLS-DFWYDOINSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@H]1N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)

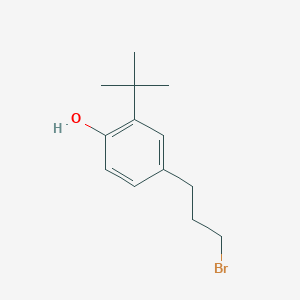

![[2-Acetyloxy-2-[3-(1,2-diacetyloxyethyl)phenyl]ethyl] acetate](/img/structure/B14246681.png)
![(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B14246683.png)
![[4-(4-Chlorophenoxy)phenyl]phosphonic dichloride](/img/structure/B14246689.png)
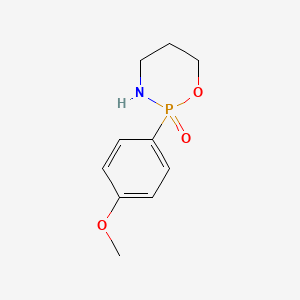

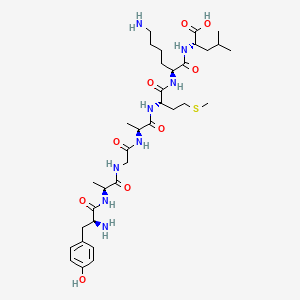
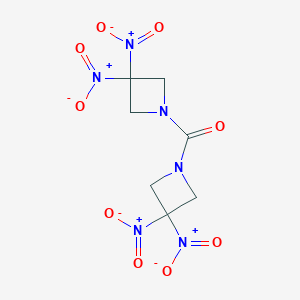
![N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine](/img/structure/B14246726.png)

